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Compound of Interest

Compound Name: Isoxazole-5-carbaldehyde

Cat. No.: B108842 Get Quote

Spectroscopic Analysis of Isoxazole-5-
carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

isoxazole-5-carbaldehyde, a key heterocyclic aldehyde in organic synthesis and medicinal

chemistry. Due to the limited availability of published spectroscopic data for the unsubstituted

isoxazole-5-carbaldehyde, this guide utilizes data from closely related derivatives to illustrate

the principles of spectral interpretation and analysis. The methodologies and expected spectral

features outlined herein serve as a valuable resource for researchers working with this and

similar isoxazole-based compounds.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for isoxazole-5-
carbaldehyde based on the analysis of substituted isoxazole derivatives and general

principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data (Illustrative)
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Proton
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aldehyde-H 9.8 - 10.5 Singlet -

Isoxazole-H4 7.0 - 7.5 Doublet ~1.8

Isoxazole-H3 8.5 - 9.0 Doublet ~1.8

Note: The chemical shifts are estimates based on data from substituted isoxazoles and may

vary depending on the solvent and other experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Illustrative)
Carbon Expected Chemical Shift (δ, ppm)

Aldehyde C=O 180 - 190

Isoxazole C5 160 - 170

Isoxazole C3 150 - 160

Isoxazole C4 110 - 120

Note: These are approximate chemical shift ranges derived from data on various isoxazole

derivatives.

Table 3: Infrared (IR) Spectroscopic Data
Functional Group

Characteristic Absorption

(cm⁻¹)
Intensity

C-H stretch (aldehyde) 2820 - 2880 and 2720 - 2780 Medium

C=O stretch (aldehyde) 1690 - 1715 Strong

C=N stretch (isoxazole) 1580 - 1620 Medium

C-H in-plane bend (isoxazole) 1350 - 1450 Medium

N-O stretch (isoxazole) 900 - 950 Medium to Strong
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Table 4: Mass Spectrometry (MS) Data
Parameter Value

Molecular Formula C₄H₃NO₂

Molecular Weight 97.07 g/mol

Exact Mass 97.0164 g/mol [1]

Expected Fragmentation

[M]+• 97

[M-H]+ 96

[M-CO]+• 69

[M-CHO]+ 68

Note: The fragmentation pattern is a prediction based on the structure and may vary with

ionization technique.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are general and may require optimization based on the specific instrumentation and

sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in isoxazole-5-
carbaldehyde.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Oxazole-5-carbaldehyde
https://www.benchchem.com/product/b108842?utm_src=pdf-body
https://www.benchchem.com/product/b108842?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108842?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise

ratio.

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation

delay of 2-10 seconds.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in isoxazole-5-carbaldehyde.

Methodology:

Sample Preparation:

Neat Liquid (if applicable): Place a drop of the liquid sample between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Solid (KBr pellet): Grind a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a

thin, transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or the clean ATR crystal.

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Analysis: The obtained spectrum should be background-corrected. Identify the

characteristic absorption bands corresponding to the functional groups present in the

molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of isoxazole-5-
carbaldehyde.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL)

in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Impact - EI).

Data Acquisition:

ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a

liquid chromatograph (LC). Optimize the ion source parameters (e.g., spray voltage,

capillary temperature) to achieve a stable signal.

EI-MS: Introduce the sample (often via a gas chromatograph - GC, or a direct insertion

probe) into the high-vacuum source where it is bombarded with electrons (typically 70 eV).
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺

or [M+H]⁺) and the major fragment ions. The high-resolution mass spectrum can be used to

determine the elemental composition.

Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships

between different analytical techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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